molecular formula C15H11ClN2O3S B2642151 3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole CAS No. 339015-70-2

3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2642151
CAS No.: 339015-70-2
M. Wt: 334.77
InChI Key: KQRXIVDUPXEGFA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3 and a 2-(methylsulfonyl)phenyl group at position 4. This structural motif is commonly explored in medicinal and agrochemical research due to its bioisosteric properties and versatility in interacting with biological targets .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(2-methylsulfonylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-22(19,20)13-8-3-2-7-12(13)15-17-14(18-21-15)10-5-4-6-11(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRXIVDUPXEGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalytic systems to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with the removal of oxygen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sulfur Oxidation State Variants

a) 3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole (CAS 339015-65-5)
  • Structure : The sulfinyl (-SOCH₃) group replaces the sulfonyl (-SO₂CH₃) group.
  • Impact : The sulfinyl group is less electron-withdrawing than sulfonyl, which reduces polarity and may decrease metabolic stability. This compound exhibits lower predicted boiling points (545.6°C vs. higher for sulfonyl analogs) and pKa (-3.49), suggesting altered solubility and ionization properties .
  • Bioactivity : Sulfinyl analogs are less commonly reported in high-potency applications, likely due to reduced receptor-binding efficiency compared to sulfonyl derivatives.
b) 3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
  • Structure : Features a thioether (-SCH₃) group.
  • Impact : The sulfanyl group is electron-donating, increasing electron density on the oxadiazole ring. This reduces oxidative stability and may limit bioavailability.
  • Bioactivity : Thioether-containing oxadiazoles are less potent in antibacterial and insecticidal assays compared to sulfonyl analogs, as seen in studies of 1,3,4-oxadiazole derivatives .
Key Trend :
Substituent Oxidation State Electron Effect Bioactivity Trend
-SCH₃ -2 (Thioether) Electron-donating Low activity
-SOCH₃ +4 (Sulfinyl) Moderate EWG Moderate activity
-SO₂CH₃ +6 (Sulfonyl) Strong EWG High activity

Substituent Position and Aromaticity

a) 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 80590-70-1)
  • Structure : A cyclohexyl group replaces the 2-(methylsulfonyl)phenyl moiety.
  • Bioactivity : Such analogs are less effective in targeting enzymes or receptors requiring aromatic π-π interactions, as seen in anthranilic diamide insecticides .
b) 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1708250-85-4)
  • Structure : Pyridine and difluoromethoxy substituents introduce heteroaromatic and fluorinated motifs.
  • Impact : The difluoromethoxy group enhances metabolic resistance and membrane permeability. Pyridine increases hydrogen-bonding capacity.
  • Bioactivity : Fluorinated analogs often show improved pharmacokinetics, as seen in antifungal and antiviral studies .

Functional Group Modifications

a) 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS 491873-61-1)
  • Structure : A triazole-thioether hybrid replaces the methylsulfonylphenyl group.
  • Impact : The triazole ring introduces additional hydrogen-bonding sites but reduces steric bulk.
  • Bioactivity : Triazole-containing oxadiazoles are explored for antimicrobial activity but show variable potency depending on substituent flexibility .
b) 3-(3-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (CAS 932312-60-2)
  • Structure : A triazole-methylphenyl group adds steric complexity.
  • Impact : The triazole-methylphenyl group may enhance binding to hydrophobic pockets in target proteins but could reduce solubility.
  • Bioactivity : Such compounds are investigated in cancer research, where bulky substituents improve selectivity .

Bioactivity Comparison

Compound Class Key Substituent Reported Activity (Example) Mechanism Insights
Sulfonyl-oxadiazoles -SO₂CH₃ Insecticidal (LC₅₀ = 0.20 mg/L) Enhanced electron withdrawal stabilizes oxadiazole-protein interactions.
Thioether-oxadiazoles -SCH₃ Weak anticonvulsant Limited H-bonding and metabolic instability.
Fluorinated-oxadiazoles -OCHF₂, -CF₃ Antifungal (MIC = 0.45 μg/mL) Fluorine improves bioavailability and target affinity.
Hybrid heterocycles Triazole, pyridine Antiviral (IC₅₀ = 9.1 μM) Multi-heterocyclic motifs enable multi-target engagement.

Biological Activity

3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C15H11ClN2O3S
  • Molecular Weight : 334.78 g/mol
  • CAS Number : 339015-70-2

The compound's structure features a chlorophenyl group and a methylsulfonyl group attached to the oxadiazole ring, which is significant for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. The compound has been evaluated against multiple cancer cell lines with promising results.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87
MDA-MB-435 (Breast)6.82

The compound exhibited significant growth inhibition in these cell lines, indicating its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell proliferation. For example, studies have shown that oxadiazole derivatives can inhibit epidermal growth factor receptor (EGFR) and Src kinases, which are critical in tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, oxadiazoles have demonstrated antimicrobial activity against various pathogens. The compound's effectiveness against Mycobacterium tuberculosis has been documented, with certain derivatives showing low minimum inhibitory concentrations (MIC), suggesting potential use in treating tuberculosis .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Reference
3a0.25
4a0.045

These findings indicate a promising avenue for further research into the use of this compound in infectious disease management.

Case Studies

  • Case Study on Anticancer Effects :
    A study conducted at the National Cancer Institute evaluated the anticancer activity of various oxadiazole derivatives, including our compound of interest. The findings indicated that it significantly inhibited cell growth in several cancer types at low concentrations, reinforcing its potential as a lead compound for further development .
  • Case Study on Antimicrobial Effects :
    In an investigation into the anti-tubercular activity of oxadiazoles, compound 4a was found to possess remarkable efficacy against resistant strains of Mtb, with an IC50 value significantly lower than standard treatments . This suggests that modifications to the oxadiazole structure can enhance its bioactivity against challenging pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves cyclocondensation of a nitrile precursor with a hydroxylamine derivative. Key steps include:

  • Precursor preparation : Use 3-chlorobenzonitrile and 2-(methylsulfonyl)benzamide as starting materials.
  • Cyclization : Conduct under reflux in ethanol or DMF at 80–100°C for 12–24 hours, with catalytic acetic acid .
  • Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol.
    • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of nitrile to hydroxylamine) and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Look for oxadiazole ring protons (δ 8.1–8.5 ppm for aromatic protons) and methylsulfonyl group (singlet at δ 3.2–3.4 ppm for –SO₂CH₃) .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching calculated values (e.g., C₁₅H₁₀ClN₂O₃S⁺ = 333.0064).
  • FTIR : Identify C=N stretch (~1600 cm⁻¹) and sulfonyl S=O stretches (~1300–1150 cm⁻¹) .

Q. What in vitro bioassays are recommended for initial biological activity screening?

  • Assays :

  • Anticancer : MTT assay against human cancer cell lines (e.g., T47D breast cancer, HCT116 colorectal) at 1–100 µM doses .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylsulfonyl and chlorophenyl substituents?

  • Methodology :

  • Analog synthesis : Replace –SO₂CH₃ with –SO₂CF₃ or –CN, and substitute 3-chlorophenyl with 4-fluorophenyl or pyridyl groups.
  • Activity testing : Compare IC₅₀ values across analogs in cancer cell viability assays.
  • Key Insight : Methylsulfonyl enhances lipophilicity and target binding, while 3-chlorophenyl contributes to π-π stacking with receptor pockets .
    • Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like TIP47 (IGF II receptor binding protein) .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or assays?

  • Approach :

  • Dose-response profiling : Test compounds at lower concentrations (0.1–10 µM) to identify selective toxicity.
  • Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G₁ phase arrest in T47D cells) .
  • Target validation : CRISPR knockout of suspected targets (e.g., TIP47) to confirm compound specificity .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Strategies :

  • Prodrug design : Introduce ester or amide moieties to improve solubility.
  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and modify labile groups .
  • In vivo testing : Administer via intraperitoneal injection (10–50 mg/kg) in MX-1 xenograft models, monitoring tumor volume and toxicity .

Q. What computational methods are effective for predicting off-target interactions and toxicity?

  • Tools :

  • Pharmit : Screen against toxicity-associated receptors (e.g., hERG channel).
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 inhibition, and Ames test outcomes .

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